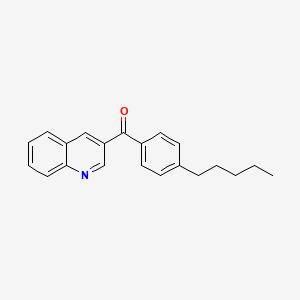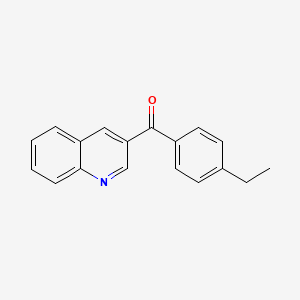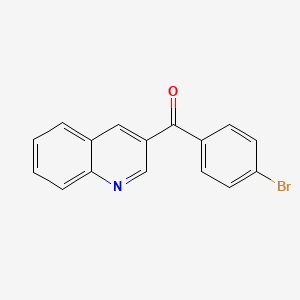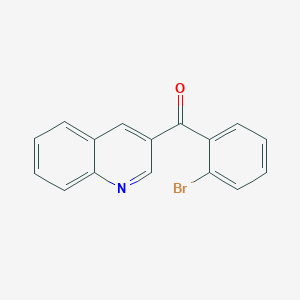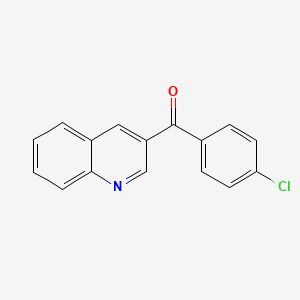
4-(3-Bromobenzoyl)quinoline; 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Bromobenzoyl)quinoline is an organic compound belonging to the quinoline family . It is an important intermediate in the synthesis of various organic compounds such as pharmaceuticals, dyes, and pigments. The compound is a colorless solid with a molecular formula of C16H10BrNO and a molecular weight of 312.16 g/mol .
Synthesis Analysis
Quinoline derivatives, including 4-(3-Bromobenzoyl)quinoline, have been synthesized for various applications, including the production of complex tetracyclic alkaloids and other biologically active compounds. A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . These synthetic methods highlight the versatility of quinoline derivatives in organic chemistry .Molecular Structure Analysis
The molecular structure and spectroscopic characteristics of quinoline derivatives, similar to 4-(3-Bromobenzoyl)quinoline, have been extensively studied using quantum chemical calculations. These studies provide insights into the electronic structure and potential biological applications of these compounds.Chemical Reactions Analysis
Quinoline derivatives have been employed in various chemical reactions. They have been used in the development of novel materials, including dyes and pigments. These compounds exhibit unique electronic and optical properties, making them suitable for applications in material science.Physical And Chemical Properties Analysis
4-(3-Bromobenzoyl)quinoline has a boiling point of 461.3±25.0 °C and a density of 1.478±0.06 g/cm3 . It is soluble in organic solvents.Scientific Research Applications
Overview of Quinoline Alkaloids and Derivatives
Quinoline and its derivatives, including 4-(3-Bromobenzoyl)quinoline, have been a focal point of research due to their wide range of bioactivities. These compounds are pivotal in the development of antimalarial and anticancer drugs, highlighting their importance in medicinal chemistry. The discovery of quinine and camptothecin exemplifies the significant role quinoline alkaloids play in drug development, opening new avenues in antimalarial and anticancer therapeutics. Research has shown that quinoline derivatives exhibit a broad spectrum of biological activities, such as antitumor, antimalarial, antibacterial, antifungal, antiparasitic, anti-inflammatory, and antioxidant effects, among others (Shang et al., 2018).
Synthesis and Structure-Activity Relationship of Benzimidazole-Quinoline
The synthesis and investigation of the biological activity of benzimidazole-quinoline derivatives illustrate the continuous effort to develop novel bioactive compounds. These efforts are driven by the need to address microbial resistance, which poses a significant threat to public health. By combining bioactive heterocyclic moieties, researchers aim to create hybrid molecules with enhanced therapeutic potential and reduced adverse effects. Quinoline-bearing benzimidazole derivatives have been recognized for their promising role in synthesizing therapeutically active agents, underscoring the importance of quinoline derivatives in medicinal chemistry (Salahuddin et al., 2023).
Green Chemistry Approaches in Quinoline Synthesis
The environmental impact of chemical synthesis has led to an increased focus on green chemistry approaches. In the context of quinoline synthesis, researchers are exploring methods that minimize the use of hazardous chemicals and conditions. These efforts are aimed at designing quinoline scaffolds through greener, non-toxic, and environmentally friendly methods, which is crucial for the sustainable development of new drugs and other quinoline-based applications (Nainwal et al., 2019).
Quinoline Derivatives as Corrosion Inhibitors
Beyond their biomedical applications, quinoline derivatives have also been investigated for their anticorrosive properties. These compounds are effective in protecting metallic surfaces from corrosion due to their ability to form stable chelating complexes. This application highlights the versatility of quinoline derivatives and their potential in industrial applications (Verma et al., 2020).
Future Directions
Quinoline and its derivatives continue to be an area of active research due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with potential for industrial and medicinal applications . Future research will likely continue to explore the synthesis and applications of quinoline derivatives, including 4-(3-Bromobenzoyl)quinoline.
properties
IUPAC Name |
(3-bromophenyl)-quinolin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO/c17-14-6-3-5-12(9-14)16(19)13-8-11-4-1-2-7-15(11)18-10-13/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSMKMASGUKFHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenyl)(quinolin-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


